N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide
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Overview
Description
N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide is a chemical compound that belongs to the class of enamides Enamides are a crucial subclass of enamines, known for their delicate balance of reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide typically involves the reaction of benzylamine with 3,6-dihydro-2H-pyran-5-carbaldehyde, followed by the addition of prop-2-enoyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to increase yield and purity, and employing industrial purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the prop-2-enamide moiety to a single bond, forming the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyran moieties, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-(propan-2-yl)prop-2-enamide: Similar structure but with a propan-2-yl group instead of the pyran moiety.
Entacapone: A catechol-O-methyltransferase inhibitor with a similar prop-2-enamide moiety.
Uniqueness
N-Benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide is unique due to the presence of the 3,6-dihydro-2H-pyran moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-16(18)17(11-14-7-4-3-5-8-14)12-15-9-6-10-19-13-15/h2-5,7-9H,1,6,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRMUJFLFCOSBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CCCOC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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